molecular formula C9H6F2O B6173161 (2E)-3-(3,4-difluorophenyl)prop-2-enal CAS No. 1334528-90-3

(2E)-3-(3,4-difluorophenyl)prop-2-enal

Cat. No. B6173161
CAS RN: 1334528-90-3
M. Wt: 168.1
InChI Key:
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Description

(2E)-3-(3,4-difluorophenyl)prop-2-enal, also known as 3,4-difluorophenylacrylaldehyde, is a fluorinated organic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of organic molecules, and it has been widely studied for its biochemical and physiological effects.

Scientific Research Applications

(2E)-3-((2E)-3-(3,4-difluorophenyl)prop-2-enalphenyl)prop-2-enal has a wide range of applications in scientific research, including organic synthesis, drug discovery, and material science. It has been used as a building block for the synthesis of organic molecules, such as pharmaceuticals and agrochemicals. It has also been used as a starting material for the synthesis of various fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Additionally, it has been used in the synthesis of fluorinated drugs, such as antifungal agents and antibiotics.

Mechanism of Action

The mechanism of action of (2E)-3-((2E)-3-(3,4-difluorophenyl)prop-2-enalphenyl)prop-2-enal is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to interact with certain proteins, such as the estrogen receptor. It is also believed to act as an agonist of certain receptors, such as the GABA receptor.
Biochemical and Physiological Effects
(2E)-3-((2E)-3-(3,4-difluorophenyl)prop-2-enalphenyl)prop-2-enal has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have an anti-inflammatory effect, and it has been shown to inhibit the production of certain cytokines. Furthermore, it has been shown to have an antioxidant effect, and it has been shown to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

(2E)-3-((2E)-3-(3,4-difluorophenyl)prop-2-enalphenyl)prop-2-enal has several advantages for lab experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle. The main limitation for lab experiments is that the mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound.

Future Directions

There are several potential future directions for (2E)-3-((2E)-3-(3,4-difluorophenyl)prop-2-enalphenyl)prop-2-enal. One potential direction is to further investigate its mechanism of action to better understand its effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its potential use as an anti-inflammatory agent or an antioxidant. Additionally, further research could be conducted to explore its potential use as a building block for the synthesis of complex molecules. Finally, further research could be conducted to explore its potential use as a starting material for the synthesis of fluorinated compounds.

Synthesis Methods

(2E)-3-((2E)-3-(3,4-difluorophenyl)prop-2-enalphenyl)prop-2-enal can be synthesized using a variety of methods, including the Wittig reaction, the Ullmann reaction, and the Vilsmeier reaction. The most common method is the Wittig reaction, which involves reacting a phosphonium salt with an aldehyde or ketone to form an alkene. The Ullmann reaction involves reacting an aryl halide with a cuprous salt to form an aryl-ether. The Vilsmeier reaction involves reacting an aldehyde with a dichloromethane and phosphorus oxychloride to form a chloroformate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3,4-difluorophenyl)prop-2-enal involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-difluorobenzaldehyde", "propenal", "reagents and solvents" ], "Reaction": [ "Step 1: Condensation of 3,4-difluorobenzaldehyde and propenal in the presence of a suitable base such as sodium hydroxide or potassium hydroxide to form (2E)-3-(3,4-difluorophenyl)prop-2-enal.", "Step 2: Purification of the product by column chromatography or recrystallization to obtain the pure compound.", "Step 3: Characterization of the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity." ] }

CAS RN

1334528-90-3

Product Name

(2E)-3-(3,4-difluorophenyl)prop-2-enal

Molecular Formula

C9H6F2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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